molecular formula C17H17N5O2S B2721028 N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396873-07-6

N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2721028
CAS No.: 1396873-07-6
M. Wt: 355.42
InChI Key: BAFOQJIIMVYHJW-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

The primary targets of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide Compounds with a similar benzothiazole structure have been found to inhibit o-glcnacase (oga), an enzyme involved in tau-mediated neurodegeneration . This suggests that this compound may also target OGA or similar enzymes.

Mode of Action

The exact interaction of This compound Similar benzothiazole compounds have been found to inhibit oga, which could limit tau hyperphosphorylation and aggregation into pathological tau . This suggests that this compound may also act as an inhibitor of OGA or similar enzymes.

Biochemical Pathways

The biochemical pathways affected by This compound Inhibition of oga by similar benzothiazole compounds has been linked to a reduction in tau pathology and dystrophic neurites . This suggests that this compound may also affect pathways related to tau-mediated neurodegeneration.

Result of Action

The molecular and cellular effects of This compound Similar benzothiazole compounds have been linked to slowing motor neuron loss and a reduction in tau pathology and dystrophic neurites . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes dissolving 2-methylbenzo[d]thiazol-5-ol in N,N-dimethylformamide (DMF) and reacting it with benzyl bromide derivatives in the presence of potassium carbonate (K2CO3) . The reaction mixture is stirred at room temperature for 24 hours, followed by the addition of ethanol and recrystallization from ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include benzyl bromide, DMF, K2CO3, H2O2, KMnO4, NaBH4, and LiAlH4. Reaction conditions typically involve room temperature stirring, followed by recrystallization from suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-11-18-14-10-12(2-4-15(14)25-11)19-17(23)13-3-5-16(21-20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFOQJIIMVYHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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